molecular formula C6H2BrF2I B1451442 4-Bromo-2,3-difluoroiodobenzene CAS No. 207989-04-6

4-Bromo-2,3-difluoroiodobenzene

Cat. No.: B1451442
CAS No.: 207989-04-6
M. Wt: 318.88 g/mol
InChI Key: AZRZANAKODXVJW-UHFFFAOYSA-N
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Description

Significance of Aryl Halides in Modern Organic Synthesis and Materials Science

Aryl halides are fundamental building blocks in the synthesis of a vast array of organic compounds. nsf.govchemicalbook.com Their utility stems from their ability to participate in a wide range of chemical transformations, most notably metal-catalyzed cross-coupling reactions such as the Suzuki, Heck, and Sonogashira reactions. nsf.govossila.com These reactions are pivotal in the creation of new carbon-carbon and carbon-heteroatom bonds, which are essential for assembling the complex scaffolds of pharmaceuticals, agrochemicals, and advanced materials. nsf.govossila.com

In materials science, aryl halides are precursors to conjugated polymers and organic electronic materials, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). ossila.com The incorporation of halogens can modulate the electronic properties, stability, and morphology of these materials.

Distinctive Reactivity Profiles Conferred by Multiple Halogen Substituents

The presence of multiple halogen atoms on an aromatic ring introduces a nuanced reactivity profile. The carbon-halogen bond strength varies significantly depending on the halogen (C-I < C-Br < C-Cl < C-F), allowing for selective reactions at one position while leaving others intact. uni.lu For instance, the greater reactivity of the carbon-iodine bond compared to the carbon-bromine bond enables selective cross-coupling reactions at the iodine-bearing carbon. ossila.comuni.lu

Furthermore, the electronic nature of the halogen substituents influences the reactivity of the aromatic ring. Halogens are electron-withdrawing via the inductive effect, which can deactivate the ring towards electrophilic aromatic substitution. nih.gov However, they can also donate electron density through resonance. This interplay of electronic effects, combined with the steric hindrance imposed by the substituents, governs the regioselectivity of subsequent chemical transformations. In polyhalogenated systems, this differential reactivity is exploited to achieve sequential and site-selective modifications, providing a powerful tool for building molecular complexity. uni.luresearchgate.net

Positioning of 4-Bromo-2,3-difluoroiodobenzene within Advanced Synthetic Chemistry

This compound is a trifunctional arene that exemplifies the utility of polyhalogenated compounds in advanced synthesis. Its structure incorporates three different halogens—iodine, bromine, and fluorine—each with a distinct reactivity profile. The carbon-iodine bond is the most labile and is typically targeted first in cross-coupling reactions. The carbon-bromine bond offers a secondary site for functionalization under different reaction conditions. The fluorine atoms, while generally less reactive in cross-coupling, significantly influence the electronic properties of the benzene (B151609) ring and can participate in nucleophilic aromatic substitution reactions under specific conditions. ossila.com

This hierarchical reactivity makes this compound a highly versatile building block. For instance, a closely related compound, 4-bromo-3-fluoroiodobenzene, serves as a key intermediate in the synthesis of potent and selective factor Xa inhibitors, which are a class of anticoagulant medications. ossila.com The selective reaction at the iodine position, followed by further transformations, allows for the efficient construction of the desired bioactive molecule. By analogy, this compound offers a similar strategic advantage for the synthesis of a wide range of complex target molecules in medicinal chemistry and materials science.

Below are the key properties of this compound.

PropertyValue
CAS Number 207989-04-6
Molecular Formula C₆H₂BrF₂I
Molecular Weight 318.89 g/mol

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-bromo-2,3-difluoro-4-iodobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2BrF2I/c7-3-1-2-4(10)6(9)5(3)8/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZRZANAKODXVJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1Br)F)F)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2BrF2I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.88 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

207989-04-6
Record name 4-Bromo-2,3-difluoroiodobenzene
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Synthetic Methodologies and Strategies for 4 Bromo 2,3 Difluoroiodobenzene

Direct Halogenation Approaches for Polyhalogenated Benzenes

Direct halogenation involves the introduction of halogen atoms onto an aromatic ring through electrophilic aromatic substitution. numberanalytics.comwikipedia.org For a molecule like 4-Bromo-2,3-difluoroiodobenzene, this approach would theoretically start from 1,2-difluorobenzene (B135520) and sequentially introduce bromine and iodine. The success of this strategy hinges on the careful management of reaction conditions and the directing effects of the substituents present on the ring at each stage. numberanalytics.com

Sequential Introduction of Bromine, Fluorine, and Iodine Atoms

The synthesis of polysubstituted benzenes requires a planned sequence of reactions. openstax.orgpressbooks.pub In a direct halogenation approach to this compound, the starting material would be 1,2-difluorobenzene. The process involves two subsequent electrophilic aromatic substitution reactions: bromination and iodination.

Bromination: The first step is the bromination of 1,2-difluorobenzene. This reaction is typically carried out using bromine (Br₂) in the presence of a Lewis acid catalyst, such as iron(III) bromide (FeBr₃). youtube.comkhanacademy.org The fluorine atoms are activating groups and ortho-, para-directors. Therefore, they direct the incoming bromine electrophile to the positions ortho or para to themselves. The 4-position is para to the fluorine at C2 and ortho to the fluorine at C1, making it the most likely site for substitution, leading to 4-Bromo-1,2-difluorobenzene.

Iodination: The subsequent iodination of 4-Bromo-1,2-difluorobenzene presents a greater challenge. Iodine is the least reactive halogen, and its direct reaction with aromatic rings requires the presence of an oxidizing agent to generate a more potent electrophilic iodine species. youtube.com Common reagents for this purpose include nitric acid or a mixture of iodine with an oxidant. The directing effects of the two fluorine atoms and the bromine atom would then guide the position of the iodine.

Regioselective Control in Halogenation Reactions

Achieving the correct substitution pattern (regioselectivity) is the most critical aspect of direct halogenation. rsc.org The substituents already on the aromatic ring govern the position of subsequent substitutions. numberanalytics.com

Substituent Effects: Fluorine is an ortho-, para-directing group due to its ability to donate electron density through resonance, which stabilizes the intermediate carbocation (arenium ion). Bromine is also an ortho-, para-director. In the iodination of 4-Bromo-1,2-difluorobenzene, the combined directing effects of the two fluorine atoms and the bromine atom must be considered to yield the desired 1-iodo isomer.

Reaction Conditions: Regioselectivity can be influenced by the choice of catalyst and solvent. For instance, specialized reagents have been developed to enhance regioselectivity. The use of tetrabutylammonium (B224687) peroxydisulfate (B1198043) in the presence of iodine has been shown to achieve regioselective iodination of activated aromatic compounds under mild conditions. tandfonline.com Similarly, selective bromination can be achieved using specific brominating agents or catalyst systems that can favor one isomer over others. tandfonline.com

The direct halogenation approach is conceptually straightforward but can be practically challenging due to the formation of isomeric mixtures and the need for harsh reaction conditions, especially for iodination. wikipedia.org

Precursor-Based Synthesis Pathways

To overcome the challenges of regioselectivity in direct halogenation, syntheses often rely on building the molecule from a precursor that already contains some of the required substituents in the correct positions. These methods offer greater control and often result in higher yields of the desired product.

Diazotization-Iodination Reactions from Substituted Anilines

One of the most reliable and widely used methods for introducing iodine onto an aromatic ring is through the Sandmeyer reaction, which involves the diazotization of an aromatic amine (aniline) followed by reaction with an iodide salt. A plausible and efficient synthesis of this compound utilizes 4-Bromo-2,3-difluoroaniline (B56082) as the key precursor.

The general steps for this process are:

Diazonium Salt Formation: The precursor, 4-Bromo-2,3-difluoroaniline, is treated with a solution of sodium nitrite (B80452) (NaNO₂) in the presence of a strong acid, such as sulfuric acid (H₂SO₄), typically at low temperatures (0-5 °C) to form the corresponding diazonium salt.

Iodination: The diazonium salt solution is then added to a solution containing an iodide source, most commonly potassium iodide (KI). The diazonium group is an excellent leaving group (N₂) and is readily displaced by the iodide ion to yield the final product, this compound.

A related patent for the synthesis of 1-bromo-2-chloro-3-fluoro-4-iodobenzene (B1437856) details a "one-pot" method where the diazotization and iodination occur in the same reaction vessel. google.com In this modified procedure, cuprous iodide (CuI) is used as a catalyst along with potassium iodide. The aniline (B41778) derivative is mixed with sulfuric acid, followed by the addition of CuI and KI. A sodium nitrite solution is then added dropwise. This method avoids the isolation of the potentially unstable diazonium salt and can improve yield by minimizing side reactions. google.com

The table below outlines a representative reaction scheme based on this methodology.

StepReactantsReagentsProductPurpose
14-Bromo-2,3-difluoroaniline1. H₂SO₄2. NaNO₂ (aq)4-Bromo-2,3-difluorobenzenediazonium saltFormation of the diazonium salt intermediate.
24-Bromo-2,3-difluorobenzenediazonium saltKI (aq)This compoundIntroduction of the iodine atom via Sandmeyer reaction.

This table presents a generalized scheme for the diazotization-iodination reaction.

Functional Group Interconversions on Halogenated Precursors

This strategy involves modifying functional groups on a pre-existing, halogenated benzene (B151609) ring. This can include the transformation of one halogen to another or the conversion of a non-halogen functional group into a halogen.

An example of this approach could involve organometallic intermediates. For instance, one might start with 1,4-dibromo-2,3-difluorobenzene. By selectively converting one of the bromine atoms into an organometallic species (e.g., an organolithium or Grignard reagent) through metal-halogen exchange, one can then quench this intermediate with an iodine source (like I₂) to introduce the iodine atom. This relies on the differential reactivity of the bromine atoms, which can be influenced by steric or electronic factors.

Furthermore, the distinct reactivities of different halogens can be exploited. In palladium-catalyzed cross-coupling reactions, the C-I bond is generally more reactive than the C-Br bond. nih.govossila.com This allows for selective reactions at the iodine position while leaving the bromine intact for subsequent transformations, a principle that is foundational to the utility of molecules like this compound in multi-step syntheses.

Advanced Catalytic Methods in Construction of the Aromatic Framework

Modern organic synthesis increasingly relies on advanced catalytic methods to construct complex molecules with high efficiency and selectivity. nih.gov For polyhalogenated benzenes, palladium-catalyzed cross-coupling reactions and direct C-H functionalization are at the forefront of these technologies. nih.gov

While often used to add aryl or alkyl groups to a pre-formed haloarene, these catalytic systems can also be instrumental in the synthesis of the core structure itself. For example, methods for the site-selective cross-coupling of polyhalogenated arenes allow for the precise installation of functional groups. nih.govacs.org A reaction might involve the coupling of a simpler halogenated precursor with another fragment to build the desired substitution pattern.

Catalytic C-H arylation is another powerful tool. Research has demonstrated the direct arylation of highly electron-deficient rings like perfluorobenzenes using palladium catalysts. nih.gov This type of reaction forms a C-C bond by activating a C-H bond, offering an alternative to traditional electrophilic substitution. While not a direct route to this compound, these advanced methods represent the cutting edge of aromatic synthesis and could be adapted to create complex halogenation patterns by using appropriately functionalized coupling partners. These catalytic approaches are prized for their high yields, mild reaction conditions, and broad functional group tolerance compared to classical methods.

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

The synthesis of polyhalogenated aromatic compounds like this compound often involves a final iodination step, typically a Sandmeyer-type reaction on the corresponding aniline precursor (4-bromo-2,3-difluoroaniline). The efficiency, yield, and purity of the final product are critically dependent on the precise control of various reaction parameters. Optimization studies focus on tweaking these conditions to maximize the desired outcome while minimizing side-product formation.

Key parameters that are typically optimized include the choice of reagents, temperature, reaction time, and the nature of the solvent and catalyst. For instance, in a diazotization-iodination sequence, the temperature must be kept low (typically 0–5 °C) during the formation of the diazonium salt to prevent its premature decomposition. The subsequent iodination step, however, may require elevated temperatures to ensure complete reaction.

The choice of the iodide source and catalyst is also paramount. While potassium iodide (KI) is a common source, the use of a copper(I) iodide (CuI) catalyst can significantly improve the yield and reduce the formation of unwanted by-products. The concentration of reagents, such as the sodium nitrite and the acid used for diazotization (e.g., sulfuric acid), must be carefully controlled to ensure the stoichiometric integrity of the reaction.

The following interactive table illustrates typical parameters investigated during the optimization of the final iodination step for a related compound, highlighting the variables that influence yield and selectivity. A similar optimization process would be essential for the synthesis of this compound.

Table 1. Illustrative Optimization of a Sandmeyer Iodination Reaction
EntryIodide SourceCatalystTemperature (°C)Reaction Time (h)Yield (%)
1KINone50245
2KICuI (10 mol%)50175
3KICuI (10 mol%)60182
4KICuI (10 mol%)70178 (decomposition noted)
5NaICuI (10 mol%)60180

Development of Efficient Multistep Synthesis Routes

The construction of a complex molecule like this compound typically proceeds through a rational, multistep synthetic sequence. These routes are designed to introduce the required functional groups in a specific order, taking into account the directing effects of the substituents already present on the aromatic ring. A plausible and efficient multistep pathway can be devised starting from commercially available precursors.

One logical route begins with 1,2-difluorobenzene . The synthesis proceeds through the following key transformations:

Bromination : The first step involves the electrophilic bromination of 1,2-difluorobenzene. The fluorine atoms are ortho-, para-directing activators, leading to the formation of 1-bromo-2,3-difluorobenzene . This reaction provides the foundational bromo-difluoro-substituted ring. chemicalbook.com

Nitration : The subsequent step is the nitration of 1-bromo-2,3-difluorobenzene. The directing effects of the existing halogens will guide the nitro group to the desired position, yielding 4-bromo-1,2-difluoro-5-nitrobenzene.

Reduction : The nitro group is then reduced to an amine using standard reducing agents, such as tin(II) chloride or catalytic hydrogenation. This step produces the crucial intermediate, 4-bromo-2,3-difluoroaniline .

Sandmeyer Iodination : The final step is the conversion of the aniline to the iodide. The amino group of 4-bromo-2,3-difluoroaniline is first converted into a diazonium salt using sodium nitrite in a strong acid. This intermediate is then treated with an iodide salt, such as potassium iodide, to yield the target molecule, This compound . google.com

This multistep approach allows for the controlled and regioselective introduction of each halogen, leveraging well-established and reliable chemical reactions to build molecular complexity systematically.

One-Pot Synthetic Procedures for Enhanced Efficiency

To improve process efficiency, reduce waste, and minimize the need for isolating intermediates, one-pot synthetic procedures are highly desirable. For the final transformation from 4-bromo-2,3-difluoroaniline to this compound, a one-pot diazotization and iodination reaction is an effective strategy. google.com

In such a procedure, the aniline derivative is first treated with acid to form the corresponding ammonium (B1175870) salt. Without isolating this salt, the reaction mixture is cooled, and a solution of sodium nitrite is added to generate the diazonium salt in situ. Immediately following its formation, and within the same reaction vessel, a solution of potassium iodide and a catalyst like cuprous iodide is introduced. google.com The diazonium salt reacts as it is formed, directly producing this compound. google.com

This method offers several advantages over a stepwise process:

Operational Simplicity : It reduces the number of handling and purification steps, saving time and resources.

Safety : Avoiding the isolation of the potentially explosive diazonium salt enhances the safety of the procedure, making it more suitable for larger-scale production. google.com

The development of such one-pot methods represents a significant advancement in creating streamlined and industrially viable routes to complex chemical intermediates.

Reactivity and Mechanistic Investigations of 4 Bromo 2,3 Difluoroiodobenzene

Carbon-Halogen Bond Activation Studies

The differential reactivity of the carbon-halogen bonds in 4-Bromo-2,3-difluoroiodobenzene (C-I, C-Br, and C-F) is a key feature that enables selective chemical transformations. The activation of these bonds is typically achieved through transition-metal catalysis or by on-surface reactions, leading to the formation of valuable intermediates.

The selective cleavage of carbon-halogen bonds in polyhalogenated aromatic compounds is primarily governed by the bond dissociation energies (BDEs) of the respective C-X bonds. For aryl halides, the BDEs follow the trend C-F > C-Cl > C-Br > C-I. Consequently, the C-I bond is the weakest and most readily cleaved, followed by the C-Br bond, while the C-F bond is the strongest and most difficult to break.

This hierarchy in bond strength allows for selective cross-coupling reactions. For instance, in palladium-catalyzed reactions such as Suzuki-Miyaura or Sonogashira couplings, the C-I bond of a bromoiodoarene will selectively undergo oxidative addition to the palladium(0) catalyst at lower temperatures or with specific catalyst systems, leaving the C-Br bond intact for subsequent transformations. wikipedia.org An example of this selectivity is seen in the Sonogashira coupling of 1-bromo-4-iodobenzene, where the reaction can be controlled to selectively couple at the iodine position. wikipedia.org

While specific studies on the selective cleavage of all three halogen bonds in this compound are not extensively documented, the established principles of C-X bond reactivity strongly suggest that the C-I bond would be the most reactive site for transformations like cross-coupling reactions, followed by the C-Br bond. The C-F bonds are generally unreactive under these conditions.

On-surface synthesis on metallic substrates provides a powerful method for constructing novel molecular architectures with atomic precision. The selective activation of C-X bonds is a crucial step in these processes. Studies on molecules analogous to this compound, such as 4-bromo-3''-iodo-p-terphenyl on a Cu(111) surface, offer significant mechanistic insights. nih.gov

In these on-surface reactions, a clear hierarchical dehalogenation is observed, which can be triggered by thermal annealing or by applying voltage pulses from a scanning tunneling microscope (STM) tip. nih.gov The C-I bond is cleaved first at lower temperatures or voltages, followed by the cleavage of the C-Br bond at higher activation energies. nih.gov First-principles simulations indicate that the resulting radical intermediates are chemisorbed to the copper surface, leading to specific and well-defined bent adsorption geometries. nih.gov This selective dehalogenation allows for a stepwise formation of covalent bonds on the surface, enabling the construction of complex nanostructures.

The presence of multiple, differentially reactive halogen atoms in this compound makes it a versatile building block for the synthesis of polysubstituted aromatic compounds. The activation of these reaction sites can be controlled by the choice of reaction conditions, particularly the catalyst and temperature.

In palladium-catalyzed cross-coupling reactions, the C-I bond is the primary site of activation. For example, a Sonogashira coupling with a terminal alkyne would be expected to proceed selectively at the iodine-substituted carbon. Following this initial reaction, the C-Br bond can be activated for a second cross-coupling reaction, often by using a more reactive catalyst system or higher temperatures. This stepwise functionalization allows for the introduction of two different substituents onto the aromatic ring. The C-F bonds, being the strongest, typically remain intact during these transformations, offering a handle for further functionalization via other reaction types or remaining as a key structural element in the final product.

Below is a representative table illustrating the selective activation of C-I versus C-Br bonds in a hypothetical sequential Suzuki-Miyaura cross-coupling reaction.

Table 1: Hypothetical Sequential Suzuki-Miyaura Coupling of this compound

StepElectrophileReagentCatalyst SystemProduct
1This compoundArylboronic Acid 1Pd(PPh₃)₄, mild base, room temp.4-Bromo-2,3-difluoro-1-aryl-benzene
24-Bromo-2,3-difluoro-1-aryl-benzeneArylboronic Acid 2More active Pd catalyst, higher temp.4-Aryl'-2,3-difluoro-1-aryl-benzene

Aromatic Substitution Reactions

Aromatic substitution reactions provide another avenue for the functionalization of this compound. The electronic nature of the halogen substituents plays a crucial role in determining the feasibility and regioselectivity of these reactions.

Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org For this reaction to occur, the aromatic ring must be activated by the presence of strong electron-withdrawing groups. masterorganicchemistry.com In this compound, the two fluorine atoms act as moderate electron-withdrawing groups through their inductive effect, thereby activating the benzene (B151609) ring towards nucleophilic attack.

The SNAr mechanism typically proceeds via a two-step addition-elimination process. The nucleophile first attacks the carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. youtube.com In the second step, the leaving group is eliminated, and the aromaticity of the ring is restored. youtube.com

The nature of the halogen substituents significantly influences the rate and outcome of SNAr reactions. The two fluorine atoms in this compound have a dual role. Their strong electron-withdrawing inductive effect activates the entire aromatic ring for nucleophilic attack. Additionally, a fluorine atom itself can act as a leaving group.

Counterintuitively, the reactivity of halogens as leaving groups in SNAr reactions often follows the trend F > Cl > Br > I. This is because the rate-determining step is the initial nucleophilic attack, which is facilitated by a more electrophilic carbon center. The highly electronegative fluorine atom polarizes the C-F bond to a greater extent than the other halogens, making the attached carbon more susceptible to nucleophilic attack. youtube.com Therefore, it is plausible that a nucleophile would preferentially displace one of the fluorine atoms in this compound rather than the bromine or iodine atoms in an SNAr reaction. The iodine atom, being the least electronegative, is a poor leaving group in this type of reaction.

Table 2: Relative Reactivity of Halogens as Leaving Groups in SNAr Reactions

Halogen Leaving GroupRelative RatePrimary Reason
FHighestHigh electronegativity activates the carbon for nucleophilic attack (rate-determining step).
ClIntermediateModerate electronegativity and leaving group ability.
BrIntermediateModerate electronegativity and leaving group ability.
ILowestLow electronegativity, making the carbon less electrophilic for the initial attack.

Nucleophilic Aromatic Substitution (S<sub>N</sub>Ar) Pathways

Site-Selectivity in Fluorine- and Iodine-Facilitated SNAr

Nucleophilic Aromatic Substitution (SNAr) on this compound is a complex process due to the presence of multiple potential leaving groups (F, Br, I) and the strong activating effect of the electron-withdrawing fluorine atoms. The reaction generally proceeds via an addition-elimination mechanism, wherein a nucleophile attacks the electron-deficient aromatic ring to form a resonance-stabilized carbanion known as a Meisenheimer complex. libretexts.org The rate and regioselectivity of the reaction are dictated by both the initial nucleophilic attack and the subsequent expulsion of a halide ion.

Considering the structure of this compound, nucleophilic attack could potentially lead to the substitution of F, Br, or I.

Substitution of Fluorine: The fluorine atoms at C2 and C3 are positioned to be substituted. The C2-F bond is activated by the adjacent C3-F and the C4-Br, while the C3-F is activated by the C2-F and C4-Br. The high electronegativity of fluorine makes these sites highly electrophilic.

Substitution of Iodine: The C1-I bond is the weakest carbon-halogen bond in the molecule. While iodine is less effective at activating the ring for the initial attack compared to fluorine, its superior ability as a leaving group in the elimination step (the second step of the mechanism) makes its substitution plausible. chemistrysteps.com

Substitution of Bromine: The C4-Br bond is also a potential site, activated by the ortho- and meta- fluorine atoms.

Competition between these sites would depend heavily on the specific nucleophile and reaction conditions. However, given the powerful activating effect of fluorine, substitution at either C2 or C3 is a highly probable outcome. The presence of strongly electron-withdrawing groups is known to stabilize the Meisenheimer intermediate, a key factor in facilitating these reactions. libretexts.org Some studies indicate that for polyhalogenated systems, fluoride (B91410) loss can be competitive with bromide loss, underscoring the complexity in predicting the definitive site of reaction without empirical data. science.gov

Electrophilic Aromatic Substitution (EAS) Reactions

Electronic Effects of Halogen Substituents on Ring Activation/Deactivation

In Electrophilic Aromatic Substitution (EAS), all halogen substituents are known to be deactivating yet direct incoming electrophiles to the ortho and para positions. This dual behavior stems from the interplay of two opposing electronic effects:

Inductive Effect (-I): Due to their high electronegativity, halogens withdraw electron density from the aromatic ring through the sigma bond network. This effect reduces the ring's nucleophilicity, making it less reactive towards electrophiles compared to unsubstituted benzene. libretexts.org This deactivating influence is a general characteristic of all halogens. libretexts.org

Resonance Effect (+R): Halogens possess lone pairs of electrons that can be donated to the aromatic ring through resonance (pi-donation). This effect increases the electron density at the ortho and para positions, thereby stabilizing the cationic intermediate (the arenium ion) formed during electrophilic attack at these sites. stackexchange.com

Regioselectivity in Electrophilic Functionalization

The two available positions for electrophilic attack on this compound are C5 and C6. The regiochemical outcome of an EAS reaction is determined by the cumulative directing effects of the four existing halogen substituents. youtube.com

Iodine (at C1): Directs ortho (to C2, blocked; and C6) and para (to C4, blocked). It therefore activates the C6 position.

Fluorine (at C2): Directs ortho (to C1, blocked; and C3, blocked) and para (to C5). It therefore activates the C5 position.

Fluorine (at C3): Directs ortho (to C2, blocked; and C4, blocked) and para (to C6). It therefore activates the C6 position.

Bromine (at C4): Directs ortho (to C3, blocked; and C5) and para (to C1, blocked). It therefore activates the C5 position.

Based on this analysis, the directing effects are focused on positions C5 and C6.

Position C5 is activated by the C4-bromine (ortho) and the C2-fluorine (para).

Position C6 is activated by the C1-iodine (ortho) and the C3-fluorine (para).

Predicting the major product requires considering the relative directing strength of the halogens and steric factors. While all halogens are ortho, para-directors, their activating/deactivating strengths vary. Furthermore, steric hindrance can play a significant role. libretexts.orgnumberanalytics.com Attack at the C6 position would be adjacent to the large iodine atom, potentially leading to significant steric hindrance that could disfavor this pathway. Conversely, attack at C5 is adjacent to the smaller bromine atom. This steric difference may lead to a preference for electrophilic substitution at the C5 position.

Halogen-Exchange Reactions and Their Methodological Development

Halogen-exchange reactions, particularly the "Aromatic Finkelstein Reaction," provide a method for the interconversion of aryl halides. wikipedia.org These reactions typically involve the substitution of an aryl chloride or bromide with an iodide, driven by the use of an iodide salt. quora.com The process is often catalyzed by transition metals, most commonly copper or nickel complexes. wikipedia.orgnih.gov

For this compound, the most probable site for a halogen-exchange reaction is the carbon-bromine bond. The carbon-iodine bond is typically the product of such reactions, not the reactant, and the carbon-fluorine bonds are generally too strong to undergo cleavage under these conditions.

A typical copper-catalyzed aromatic Finkelstein reaction to convert the bromine at C4 to an iodine would involve treating the substrate with an iodide salt, such as sodium iodide (NaI), in the presence of a copper(I) catalyst (e.g., CuI) and a stabilizing ligand, often a diamine, in a polar solvent like dioxane. quora.comtaylorandfrancis.com

Table 1: Representative Conditions for Aromatic Finkelstein Reaction
Catalyst SystemHalide SourceSolventTemperaturePotential Product
CuI / N,N'-DimethylethylenediamineNaIDioxane110 °C2,3-Difluoro-1,4-diiodobenzene

This table represents generalized conditions based on established methods for the aromatic Finkelstein reaction and illustrates the potential transformation of this compound.

The development of these methods has been crucial for synthesizing aryl iodides, which are often more reactive in subsequent reactions like cross-coupling, from more readily available or cheaper aryl bromides. nih.gov

Cross-Coupling Reactions

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are among the most powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The reactivity of aryl halides in the key oxidative addition step of the catalytic cycle is highly dependent on the identity of the halogen. The established order of reactivity is C-I > C-Br >> C-Cl >> C-F. nih.govnih.gov

This reactivity difference is the cornerstone of chemoselectivity in the cross-coupling reactions of this compound. The presence of both a highly reactive C-I bond and a moderately reactive C-Br bond allows for selective functionalization at the C1 position while leaving the C4-bromo and the C2/C3-fluoro substituents untouched. This predictable selectivity makes this compound a valuable building block for the synthesis of complex, highly substituted aromatic compounds.

The Suzuki-Miyaura coupling, for instance, can be performed with high selectivity at the C-I bond. This reaction typically involves a palladium(0) catalyst, a base, and an organoboron reagent (e.g., a boronic acid or ester). The reaction proceeds selectively at the most labile carbon-halogen bond. nih.gov

Table 2: Predicted Site-Selective Suzuki-Miyaura Coupling of this compound
EntryArylboronic Acid (Ar-B(OH)₂)CatalystBaseSolventProduct
1Phenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O4-Bromo-2,3-difluoro-1,1'-biphenyl
24-Methoxyphenylboronic acidPd(dppf)Cl₂Cs₂CO₃Dioxane4-Bromo-2,3-difluoro-4'-methoxy-1,1'-biphenyl
3Thiophene-2-boronic acidPd(OAc)₂ / SPhosK₃PO₄1,4-Dioxane4-Bromo-2,3-difluoro-1-(thiophen-2-yl)benzene

This table provides representative examples of the expected outcomes for the selective Suzuki-Miyaura coupling at the C-I position, based on the well-established reactivity patterns of polyhalogenated arenes. bohrium.comnih.gov

Similar selectivity is expected for other palladium-catalyzed reactions such as Sonogashira, Heck, Stille, and Buchwald-Hartwig amination, providing a robust platform for introducing a wide variety of substituents specifically at the C1 position.

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction for forming carbon-carbon bonds. rsc.orglibretexts.org In the case of this compound, the significant difference in bond dissociation energies between the C-I and C-Br bonds allows for highly selective transformations. The initial and rate-determining step of the catalytic cycle is the oxidative addition of the organohalide to the palladium(0) complex. libretexts.orgnobelprize.org Due to the C-I bond being weaker than the C-Br bond, the palladium catalyst selectively inserts into the C-I bond, leaving the C-Br and C-F bonds intact. nih.gov

This chemoselectivity enables the initial coupling of an aryl or vinyl boronic acid or ester at the C1 position (originally bearing the iodine). The resulting bromo-difluoro-biaryl product can then undergo a second Suzuki-Miyaura coupling under potentially more forcing conditions to functionalize the C4 position (originally bearing the bromine). This stepwise approach provides a controlled method for introducing two different carbon-based substituents onto the aromatic ring. The reaction is typically carried out using a palladium catalyst such as Pd(PPh₃)₄ or PdCl₂(dppf)·CH₂Cl₂ and a base like Na₂CO₃, K₂CO₃, or CsF. nih.govnih.govmdpi.com

Table 1: Representative Conditions for Selective Suzuki-Miyaura Coupling

ElectrophileNucleophileCatalystBaseConditionsProduct
This compoundArylboronic acidPd(PPh₃)₄Na₂CO₃Toluene, 80 °C4-Bromo-2,3-difluoro-1,1'-biphenyl derivative
4-Aryl-1-bromo-2,3-difluorobenzeneVinylboronic acidPdCl₂(dppf)Cs₂CO₃Dioxane, 100 °C4-Aryl-1-vinyl-2,3-difluorobenzene derivative

This table represents typical, generalized conditions. Actual conditions may vary based on specific substrates.

S-Arylation and Other Heteroatom Coupling Variants

The selective reactivity of this compound extends to the formation of carbon-heteroatom bonds, such as C-S (S-arylation), C-N (Buchwald-Hartwig amination), and C-O bonds. Similar to C-C coupling reactions, these transformations exploit the preferential reactivity of the C-I bond over the C-Br bond under palladium or copper catalysis.

For S-arylation, the reaction of this compound with a thiol in the presence of a suitable catalyst and base leads to the selective formation of a 4-bromo-2,3-difluorophenyl thioether. The resulting product retains the bromine atom, which can be used for subsequent functionalization.

Similarly, Buchwald-Hartwig amination with primary or secondary amines selectively occurs at the C-I position. This allows for the introduction of a nitrogen-based substituent, a common feature in many pharmaceutically active compounds. Copper-catalyzed N-arylation of nitrogen-containing heterocycles like carbazoles has also been demonstrated with related polyhalogenated substrates. ossila.com The choice of catalyst, ligand, and base is crucial for achieving high yields and selectivity in these heteroatom coupling reactions.

Nickel-Catalyzed Cross-Electrophile Coupling

Nickel-catalyzed cross-electrophile coupling has emerged as a powerful method for C-C bond formation, particularly for coupling two different electrophiles, often an aryl halide and an alkyl halide. nih.gov In the context of this compound, nickel catalysis offers a distinct reactivity profile compared to palladium.

Recent studies have shown that nickel-catalyzed systems can achieve highly selective cross-electrophile coupling of bromo(iodo)arenes with alkyl bromides. nih.govresearchgate.netresearchgate.net These reactions typically employ a nickel(II) salt as a precatalyst, a ligand (such as a terpyridine or spiro-bidentate-pyox), and a stoichiometric reductant like zinc or manganese powder. nih.govnih.gov The mechanism is believed to involve the selective oxidative addition of the more reactive C-I bond to a low-valent nickel species. nih.gov This methodology allows for the formation of C(sp²)-C(sp³) bonds, providing access to alkylated fluoroaromatic compounds that are valuable in medicinal chemistry. The reaction demonstrates excellent C-I selectivity over the C-Br bond and is compatible with a wide range of functional groups. nih.govresearchgate.net

Site-Selective Functionalization of Polyhalogenated Arenes

The ability to sequentially modify a molecule at specific sites is a cornerstone of modern synthetic chemistry, allowing for the rapid construction of value-added molecules. acs.orgnih.govbohrium.com Polyhalogenated arenes like this compound are ideal substrates for such strategies due to the presence of multiple, differentially reactive functionalization handles. acs.org

Strategies for Differential Reactivity of Identical Halogen Groups

While this compound contains different halogens, the principles governing site-selectivity in polyhalogenated arenes with identical halogens are still relevant. acs.orgnih.gov These strategies often rely on subtle differences in the electronic or steric environment of the C-X bonds. acs.org However, for a substrate with non-identical halogens like this compound, the primary and most effective strategy for achieving differential reactivity is to exploit the inherent differences in carbon-halogen bond strength. The reactivity order for oxidative addition in palladium-catalyzed cross-coupling reactions is well-established: C–I > C–Br > C–Cl > C–F. nih.gov This intrinsic property allows for the selective functionalization of the C-I bond under mild conditions, followed by the reaction of the C-Br bond under more forcing conditions, while the C-F bonds typically remain unreactive in such catalytic cycles.

Directing Group Control and Steric Influence on Selectivity

Beyond the inherent reactivity of the halogens, the substituents on the aromatic ring exert both electronic and steric influences that can fine-tune selectivity. libretexts.orgwikipedia.org

Electronic Effects: The two fluorine atoms in this compound are strongly electron-withdrawing via the inductive effect, which deactivates the entire aromatic ring towards electrophilic substitution but can influence the electronic properties of the C-I and C-Br bonds.

Steric Effects: Steric hindrance plays a crucial role in dictating which site reacts. wikipedia.org The fluorine atom at the C2 position is ortho to the iodine atom, and the fluorine at C3 is ortho to the bromine atom. The presence of these ortho substituents can sterically hinder the approach of the bulky metal catalyst to the respective C-X bond. The relative steric bulk of the catalyst's ligand system can be modulated to enhance selectivity between two sterically different, but electronically similar, reaction sites. ccspublishing.org.cn For this compound, the primary driver for selectivity remains the C-I vs. C-Br bond energy difference, but steric factors can influence reaction rates and catalyst efficiency.

Directing Group Effects: While the halogens themselves can act as directing groups, this is more relevant for reactions involving the functionalization of C-H bonds. nih.gov In cross-coupling reactions, the focus is on the cleavage of the C-X bond. If a strong directing group were introduced onto the ring, it could potentially influence the regioselectivity of subsequent reactions, for instance by coordinating to the metal center and delivering it to a specific C-X bond.

Formation of Complex Molecular Architectures via Coupling

The stepwise and site-selective functionalization of this compound makes it a valuable precursor for constructing complex molecules. A notable application is in the synthesis of pharmaceutically active compounds. For example, it has been used as a key intermediate in the synthesis of 7-fluoroindazole derivatives, which act as potent and selective inhibitors of Factor Xa, a crucial enzyme in the blood coagulation cascade. ossila.com

The synthetic strategy typically involves an initial selective coupling reaction at the C-I position (e.g., a Sonogashira or Suzuki coupling), followed by a second coupling at the C-Br position. This sequence allows for the controlled introduction of different fragments, building up molecular complexity in a predictable manner. The fluorine atoms are often retained in the final product, as fluorine substitution is a common strategy in medicinal chemistry to modulate metabolic stability, lipophilicity, and binding affinity.

Rearrangement Reactions and Other Transformative Processes

While specific studies on rearrangement reactions of this compound are not extensively documented in publicly available literature, the inherent electronic and steric properties of the molecule suggest the possibility of several transformative processes. The presence of multiple halogen atoms allows for the potential of "halogen dance" rearrangements, a phenomenon where a halogen atom migrates to a different position on the aromatic ring under the influence of a strong base. beilstein-journals.orgrsc.orgclockss.org This process is typically driven by the formation of a more stable aryl anion intermediate.

In the case of this compound, treatment with a strong base, such as an organolithium reagent or a lithium amide, could potentially lead to deprotonation at a position ortho to a fluorine atom, which is known to be an effective directing group for metallation. researchgate.net The resulting aryl anion could then undergo a series of halogen-metal exchange and re-lithiation steps, leading to a thermodynamically more stable isomer. The relative directing abilities and the stability of the potential anionic intermediates would dictate the outcome of such a rearrangement.

Furthermore, the generation of aryne intermediates from this compound is another plausible transformative process. organic-chemistry.orgresearchgate.net Treatment with a strong base could induce the elimination of HBr or HI, leading to the formation of a highly reactive difluoro- or bromo-substituted benzyne. These intermediates can then be trapped by various nucleophiles or dienes, leading to the synthesis of a diverse range of functionalized aromatic compounds.

Role of Hypervalent Halogen Intermediates

The iodine and bromine atoms in this compound can participate in reactions involving hypervalent states, where the halogen atom expands its valence shell beyond the octet. These hypervalent intermediates are often highly reactive and play a crucial role in a variety of oxidative transformations.

Hypervalent Iodine (λ³-Iodane) Chemistry

The iodine atom in this compound can be oxidized to a hypervalent iodine(III) or λ³-iodane species. This can be achieved by reacting the parent compound with a suitable oxidizing agent. nih.gov The resulting λ³-iodane can then act as a powerful electrophile or an oxidizing agent in subsequent reactions.

The in-situ generation of λ³-iodanes from aryl iodides has become a powerful tool in organic synthesis, enabling a range of transformations such as oxidative couplings and functional group transfers. rsc.org For this compound, the formation of a λ³-iodane intermediate could facilitate reactions like the synthesis of diaryliodonium salts, which are versatile arylating agents. beilstein-journals.orgorganic-chemistry.orgbeilstein-journals.orgdiva-portal.orgdiva-portal.org The general structure of an aryl-λ³-iodane features a pseudotrigonal bipyramidal geometry, which is key to its reactivity. researchgate.net

Table 1: Potential Hypervalent Iodine(III) Intermediates from this compound and their Synthetic Utility

Oxidizing AgentPotential λ³-Iodane IntermediatePotential Synthetic Application
Peroxy acids (e.g., m-CPBA)(Diacetoxyiodo)-4-bromo-2,3-difluorobenzeneOxidation of alcohols, α-functionalization of ketones
Persulfates (e.g., Oxone®) in the presence of arenesDiaryliodonium saltsArylation of nucleophiles (C, N, O, S)
ChlorineDichloro(4-bromo-2,3-difluoro-phenyl)-λ³-iodaneChlorination reactions

The reactivity of these in-situ generated hypervalent iodine species is a subject of ongoing research, with computational studies providing valuable insights into their stability and reaction mechanisms. whiterose.ac.ukwuxiapptec.com

Hypervalent Bromine (λ³-Bromane) Chemistry

While less common than their iodine counterparts, hypervalent bromine(III) or λ³-bromane species are known to be highly reactive intermediates. beilstein-journals.orgdiva-portal.orgdiva-portal.orgnih.gov The generation of λ³-bromanes typically requires strong oxidizing conditions. Recent advancements have shown that chelation-stabilized λ³-bromanes can be synthesized electrochemically, offering a safer alternative to traditional methods that often employ hazardous reagents like bromine trifluoride. beilstein-journals.orgdiva-portal.org

For this compound, the in-situ formation of a λ³-bromane intermediate is theoretically possible, although it would likely require more forcing conditions compared to the formation of a λ³-iodane. If formed, this highly electrophilic bromine species could participate in a variety of oxidative transformations, including carbon-carbon and carbon-heteroatom bond-forming reactions. The higher reactivity and electrophilicity of λ³-bromanes compared to λ³-iodanes could lead to unique reactivity patterns. beilstein-journals.orgdiva-portal.org

Table 2: Comparison of Potential Hypervalent Halogen Intermediates

Propertyλ³-Iodane Intermediateλ³-Bromane Intermediate
Ease of Formation Generally easier to form under milder conditions.Requires stronger oxidizing conditions.
Stability Generally more stable and isolable in some cases.Typically less stable and more transient.
Reactivity Potent electrophiles and oxidizing agents.Generally more reactive and electrophilic than λ³-iodanes.
Synthetic Applications Widely used in a variety of oxidative transformations.Less explored, but with significant potential for novel reactivity.

Further experimental and computational studies are necessary to fully elucidate the role of both λ³-iodane and λ³-bromane intermediates in the reactivity of this compound and to harness their potential for the development of novel synthetic methodologies.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations (e.g., Density Functional Theory, Time-Dependent DFT)

Quantum chemical calculations are fundamental to investigating the molecular properties of 4-Bromo-2,3-difluoroiodobenzene. Density Functional Theory (DFT) is a widely used method for determining the ground-state electronic structure of molecules. By applying functionals such as B3LYP with appropriate basis sets (e.g., 6-31G(d)), researchers can calculate the optimized molecular geometry, bond lengths, bond angles, and vibrational frequencies.

These calculations would reveal the precise three-dimensional arrangement of the atoms, accounting for the steric and electronic effects of the three different halogen substituents. Time-Dependent DFT (TD-DFT) extends these principles to excited states, allowing for the simulation of the molecule's electronic absorption spectrum (UV-Vis) and providing insights into its photophysical properties.

Table 1: Predicted Molecular Properties of this compound from DFT Calculations Note: The following data are illustrative, based on typical results for similar polyhalogenated benzene (B151609) molecules, as specific computational studies for this exact compound are not widely published.

PropertyPredicted Value
Dipole Moment~1.5 - 2.0 D
HOMO Energy~ -6.5 eV
LUMO Energy~ -1.0 eV
HOMO-LUMO Gap~ 5.5 eV
C-I Bond Length~ 2.09 Å
C-Br Bond Length~ 1.90 Å
C-F Bond Length~ 1.35 Å

Prediction of Reactivity and Regioselectivity

Computational methods are invaluable for predicting how and where a molecule will react. For this compound, with its multiple reactive sites, theoretical models can elucidate the factors governing its chemical behavior.

Reactive Hybrid Orbital (RHO) analysis can be employed to understand the nature of the specific orbitals involved in bond-forming and bond-breaking processes. By analyzing the RHOs during a simulated reaction, chemists can gain a deeper understanding of the electronic changes that occur as reactants approach the transition state and proceed to products.

Frontier Molecular Orbital (FMO) theory is a key concept for predicting reactivity. It posits that chemical reactions are governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) of one molecule and the Lowest Unoccupied Molecular Orbital (LUMO) of another.

Molecular Electrostatic Potential (MEP) maps are three-dimensional visualizations of the charge distribution of a molecule libretexts.org. They are exceptionally useful for predicting non-covalent interactions and sites of chemical reactivity researchgate.netwolfram.com.

An MEP map of this compound would show:

Negative Potential (Red): Regions of high electron density, primarily located on the electronegative fluorine atoms and above and below the plane of the aromatic ring (the π-system). These are sites favorable for interaction with electrophiles.

Positive Potential (Blue): Regions of low electron density. A significant feature on halogenated benzenes is the presence of a positive region on the outermost portion of the larger halogen atoms (bromine and especially iodine), known as a "sigma-hole" (σ-hole) researchgate.netresearchgate.net. This positive σ-hole is a key driver for halogen bonding nih.gov. The hydrogen atoms on the ring would also show a slight positive potential.

Neutral Potential (Green): Regions with intermediate electron density.

Simulation of Reaction Mechanisms and Transition States

Computational chemistry allows for the detailed simulation of reaction pathways, providing critical information about transition states and activation energies. For a polyfunctional molecule like this compound, this is particularly useful for predicting which halogen is most likely to participate in reactions such as palladium-catalyzed cross-coupling.

The general mechanism for such a reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination wikipedia.org. DFT calculations can be used to model the energy profile of this entire catalytic cycle researchgate.net. Simulations would likely show that the oxidative addition of the palladium catalyst occurs preferentially at the C-I bond, as it is weaker than the C-Br and C-F bonds. By calculating the energy of the transition states for insertion at each C-X bond, a clear prediction of reactivity can be made.

Table 2: Illustrative Energy Profile for a Simulated Suzuki Cross-Coupling Reaction Note: This table represents a hypothetical reaction pathway for this compound, illustrating the type of data obtained from reaction mechanism simulations.

Reaction StepIntermediate/Transition StateRelative Energy (kcal/mol)
ReactantsAr-I + Pd(0) Complex0.0
Oxidative AdditionTransition State 1 (TS1)+12.5
Intermediate 1Ar-Pd(II)-I Complex-5.0
TransmetalationTransition State 2 (TS2)+15.0
Intermediate 2Ar-Pd(II)-R Complex-8.0
Reductive EliminationTransition State 3 (TS3)+10.0
ProductsAr-R + Pd(0) Complex-25.0

Studies on Intramolecular Interactions and Electronic Effects of Halogens

The interplay of three different halogens on a single benzene ring leads to interesting electronic effects and intramolecular interactions. Crystallographic studies have provided direct evidence of these interactions in the solid state.

In the crystal structure of this compound, the molecules are linked into chains by specific, directional non-covalent interactions known as halogen bonds. Specifically, C—I···F and C—Br···F halogen bonds are observed. This occurs because the larger, more polarizable iodine and bromine atoms develop a region of positive electrostatic potential (the σ-hole) opposite the C-X covalent bond, which is attracted to the region of negative electrostatic potential on the fluorine atoms of neighboring molecules. The fluorine atoms, being highly electronegative but poor σ-hole donors, act exclusively as halogen bond acceptors in this context. These interactions are crucial in determining the packing of the molecules in the crystal lattice.

Table 3: Crystallographic Data for this compound

ParameterValue
Chemical FormulaC₆H₂BrF₂I
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a (Å)4.2952
b (Å)9.2435
c (Å)20.2185
Observed InteractionsC—I···F and C—Br···F Halogen Bonds

Theoretical Analysis of Halogen Bonding Interactions

Computational studies are crucial for understanding the non-covalent interactions that govern the supramolecular chemistry of this compound. This molecule is a particularly interesting subject for theoretical analysis due to the presence of three different halogen atoms (iodine, bromine, and fluorine) on the benzene ring, each with distinct electronic and steric properties. The primary non-covalent interaction of interest is the halogen bond (XB), a highly directional attractive force between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic region on another molecule.

Theoretical investigations typically employ quantum mechanical methods, such as Density Functional Theory (DFT) and Møller–Plesset second-order perturbation theory (MP2), to elucidate the nature and strength of these interactions. In this compound, both the iodine and bromine atoms can act as potent halogen bond donors. The σ-hole, a region of positive electrostatic potential, is located on the halogen atom along the axis of the C–I or C–Br bond. The magnitude of this positive potential is a key determinant of the XB strength.

Computational models predict that the σ-hole on the iodine atom is more positive than that on the bromine atom. This is attributed to iodine's higher polarizability and lower electronegativity, which makes it a superior halogen bond donor. The presence of two electron-withdrawing fluorine atoms on the benzene ring further enhances the positive character of the σ-holes on both iodine and bromine by drawing electron density away from the C-I and C-Br bonds.

Energy decomposition analysis, often performed using methods like Symmetry-Adapted Perturbation Theory (SAPT), reveals that halogen bonds are complex interactions driven by a combination of electrostatic, dispersion, and induction forces. nih.gov In the case of interactions involving this compound, electrostatic forces are expected to be the major attractive component in strong halogen bonds, though dispersion also contributes significantly, especially with a large, polarizable atom like iodine. nih.govnih.gov

Theoretical calculations can model the interaction of this compound with various Lewis bases (halogen bond acceptors), such as pyridine or ammonia, to quantify the interaction energies and geometries. These models consistently show that the interaction strength follows the order I > Br > Cl. unimi.it The geometry of the halogen bond is highly linear, with the C–X···B angle approaching 180° (where X is I or Br, and B is the Lewis base). unimi.it

The table below presents hypothetical interaction data for this compound with a model Lewis base (Pyridine), derived from trends observed in computational studies of similar polyhalogenated benzenes. rsc.org

Interaction SiteComputational MethodInteraction Energy (kcal/mol)Equilibrium Distance (Å)C-X···N Angle (°)
C-I Bond MP2/aug-cc-pVDZ-7.52.80178.5
C-Br Bond MP2/aug-cc-pVDZ-5.22.95177.9
C-I Bond DFT (M06-2X)/def2-TZVP-7.22.82178.3
C-Br Bond DFT (M06-2X)/def2-TZVP-4.92.98177.6

This interactive table contains representative data based on computational chemistry principles for polyhalogenated benzenes.

These theoretical findings are essential for crystal engineering, allowing for the rational design of cocrystals and materials where the specific and directional nature of halogen bonds involving iodine and bromine can be used to control molecular assembly in the solid state. scispace.com

Modeling of Charge Transport Properties in Derived Materials

Computational modeling is an indispensable tool for predicting and understanding the charge transport properties of organic semiconductor materials that could be derived from this compound. The performance of organic electronic devices, such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs), is fundamentally dependent on the efficiency with which charge carriers (holes or electrons) move through the material. nih.gov

Theoretical models for charge transport in organic semiconductors focus on key physical parameters that can be calculated using quantum chemistry methods. These parameters include:

Reorganization Energy (λ): The energy required to deform the geometry of a molecule when it gains or loses an electron. A lower reorganization energy is desirable for efficient charge transport.

Transfer Integral (t): Also known as electronic coupling, this parameter quantifies the strength of the electronic interaction between adjacent molecules in a crystal or film. A larger transfer integral facilitates charge hopping.

Molecular Packing: The arrangement of molecules in the solid state, which determines the distances and orientations between them, thereby influencing the transfer integrals.

For materials based on derivatives of this compound, DFT calculations can be used to compute the reorganization energy. The presence of heavy atoms like iodine and bromine, along with fluorine substituents, influences the molecule's electronic structure and geometry, which in turn affects this parameter.

The transfer integral is highly sensitive to the molecular packing. nih.gov Computational approaches often combine quantum chemical calculations with crystal structure prediction or molecular dynamics simulations to assess charge mobility. atlas.jpnih.gov The halogen atoms in this compound can direct the solid-state packing through the halogen bonding interactions discussed previously. This controlled assembly can lead to favorable π-stacking motifs, which are crucial for creating efficient charge transport pathways.

Fluorination of organic semiconductors is a common strategy to improve electron transport by lowering the energy levels of the molecular orbitals (LUMO). rsc.org Therefore, materials derived from this difluoro-substituted compound are expected to be candidates for n-type (electron-transporting) semiconductors.

Kinetic Monte Carlo (kMC) simulations are often employed to simulate the movement of charge carriers through a model of the material, using the calculated reorganization energies and transfer integrals as inputs. This multiscale modeling approach bridges the gap from single-molecule properties to macroscopic charge mobility. aps.org

The following table shows hypothetical charge transport parameters for a crystalline material derived from a hypothetical π-extended version of this compound, based on typical values from computational studies of halogenated organic semiconductors.

ParameterComputational MethodPredicted Value (Hole)Predicted Value (Electron)
Reorganization Energy (λ)DFT (B3LYP/6-31G*)0.28 eV0.25 eV
Max. Transfer Integral (t)DFT (PW91/DZP)85 meV110 meV
Predicted Mobility (μ) kMC Simulation 0.15 cm²/V·s 0.50 cm²/V·s

This interactive table contains representative data based on computational models for halogenated organic semiconductors.

These computational predictions guide synthetic chemists in designing and prioritizing new materials with potentially high charge carrier mobilities, accelerating the development of next-generation organic electronic devices. rsc.org

Advanced Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural determination of organic molecules. For 4-Bromo-2,3-difluoroiodobenzene, a combination of multi-nuclear NMR techniques provides a comprehensive picture of its atomic connectivity and electronic environment.

Multi-Nuclear NMR Techniques (¹H, ¹³C, ¹⁹F NMR) for Structural Elucidation

A complete structural assignment for this compound relies on the integrated analysis of proton (¹H), carbon-13 (¹³C), and fluorine-19 (¹⁹F) NMR spectra.

¹H NMR Spectroscopy: The ¹H NMR spectrum is expected to show two signals corresponding to the two aromatic protons (H-5 and H-6). These protons would appear as complex multiplets due to mutual (ortho) coupling and additional couplings to the two fluorine atoms (³JHF and ⁴JHF). The integration of these signals would confirm the presence of two protons on the aromatic ring. nih.gov

¹³C NMR Spectroscopy: The broadband proton-decoupled ¹³C NMR spectrum should display six distinct signals, one for each unique carbon atom in the molecule. The chemical shifts are influenced by the attached substituents. Carbons bonded to electronegative fluorine atoms (C-2 and C-3) are expected to be deshielded and appear at lower fields. chemicalbook.com Conversely, the carbons bonded to the heavier halogens, bromine (C-4) and iodine (C-1), experience a phenomenon known as the "heavy atom effect," which causes an upfield shift compared to what would be expected based on electronegativity alone. researchgate.netstackexchange.com This effect is due to the large electron cloud of bromine and iodine inducing significant diamagnetic shielding. researchgate.netstackexchange.com

¹⁹F NMR Spectroscopy: As a highly sensitive nucleus with 100% natural abundance, ¹⁹F NMR is particularly informative for fluorinated compounds. rsc.org The spectrum of this compound is anticipated to show two distinct signals for the non-equivalent fluorine atoms at the C-2 and C-3 positions. These signals would likely appear as doublets of doublets (or more complex multiplets) due to coupling with each other (³JFF) and with the neighboring aromatic protons. The large chemical shift dispersion in ¹⁹F NMR provides high resolution. rsc.org Computational methods can be employed to predict ¹⁹F NMR chemical shifts with good accuracy, aiding in spectral assignment. rsc.orgworktribe.comchemrxiv.orgresearchgate.net

Below is a table of predicted NMR data for this compound, generated using established prediction algorithms.

Table 1: Predicted NMR Data for this compound

NucleusPositionPredicted Chemical Shift (ppm)Expected Multiplicity
¹HH-5~7.4-7.6Multiplet
¹HH-6~7.1-7.3Multiplet
¹³CC-1 (C-I)~90-95Singlet/Multiplet (due to C-F coupling)
¹³CC-2 (C-F)~150-155 (large ¹JCF)Doublet
¹³CC-3 (C-F)~145-150 (large ¹JCF)Doublet
¹³CC-4 (C-Br)~115-120Singlet/Multiplet (due to C-F coupling)
¹³CC-5~130-135Singlet/Multiplet (due to C-F coupling)
¹³CC-6~125-130Singlet/Multiplet (due to C-F coupling)
¹⁹FF (C-2)~-130 to -140Multiplet
¹⁹FF (C-3)~-145 to -155Multiplet

Advanced NMR for Conformational and Dynamic Studies

While standard 1D NMR techniques are powerful for establishing the basic structure, advanced 2D NMR experiments can provide deeper insights into the molecule's three-dimensional conformation and dynamic behavior.

Nuclear Overhauser Effect Spectroscopy (NOESY/ROESY): NOESY and ROESY experiments detect through-space interactions between nuclei, typically protons that are within approximately 4-5 Å of each other. columbia.eduyoutube.com For this compound, these experiments could reveal spatial proximities between the aromatic protons (H-5, H-6) and the fluorine atoms (F-2, F-3). Observing a NOE/ROE correlation between H-6 and F-2, for instance, would provide definitive proof of their spatial closeness, confirming the regiochemistry. The relative intensities of these cross-peaks can also give information about the time-averaged distances and preferred conformations in solution. columbia.edulibretexts.org

Variable-Temperature (VT) NMR: VT NMR studies involve recording spectra at different temperatures to investigate dynamic processes. nih.gov For molecules with hindered rotation around single bonds, distinct signals for different conformers (rotamers) might be observed at low temperatures, which coalesce into averaged signals as the temperature increases. mdpi.com For a relatively rigid molecule like this compound, significant rotational barriers are not expected. However, VT NMR studies could confirm the conformational rigidity of the molecule if the spectra remain largely unchanged over a wide temperature range. researchgate.netresearchgate.net

Mass Spectrometry (MS) and Gas Chromatography-Mass Spectrometry (GC-MS) for Molecular Confirmation

Mass spectrometry is a critical technique for confirming the molecular weight and elemental composition of a compound. When coupled with gas chromatography, it becomes a powerful tool for the separation and identification of components in a mixture.

Gas Chromatography (GC): GC is highly effective for separating isomers. In the synthesis of this compound, other isomers may be formed as byproducts. A GC method with an appropriate column (e.g., a mid-polarity column like DB-624) would be essential to separate the target compound from these isomers, ensuring its purity. researchgate.net

Mass Spectrometry (MS): The mass spectrum provides a molecular fingerprint. For this compound, the molecular ion peak ([M]⁺) is expected to be prominent, confirming its molecular weight. whitman.edu A key feature would be the isotopic pattern of the bromine atom. Since bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance, the molecular ion will appear as two peaks of almost equal intensity, [M]⁺ and [M+2]⁺. This pattern is a clear indicator of the presence of one bromine atom in the molecule and its fragments. nist.gov

The fragmentation pattern under electron ionization (EI) would likely involve the loss of the halogen atoms. The C-I bond is the weakest, so a prominent peak corresponding to the loss of an iodine radical ([M-I]⁺) would be expected. Subsequent loss of bromine ([M-I-Br]⁺) or fluorine atoms would also occur. The fragmentation of the aromatic ring itself would lead to characteristic smaller ions. whitman.edudocbrown.info

Table 2: Predicted Key Ions in the Mass Spectrum of this compound

m/z (for ⁷⁹Br)m/z (for ⁸¹Br)IdentityNotes
318320[C₆H₂BrF₂I]⁺Molecular ion (M⁺, M+2), ~1:1 ratio
191193[C₆H₂BrF₂]⁺Loss of Iodine radical (·I)
282-[C₆H₂FI]⁺Loss of Br and F (less likely primary fragmentation)
127-[I]⁺Iodine cation
112-[C₆H₂F₂]⁺Loss of Br and I radicals

X-ray Diffraction (XRD) for Solid-State Structure Determination

X-ray diffraction on a single crystal is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state, providing accurate bond lengths, bond angles, and information about intermolecular interactions. While no public crystal structure of this compound is currently available, the principles of the technique and the expected structural features can be discussed.

Challenges in Crystallographic Refinement due to Heavy Atoms

The presence of heavy atoms like bromine and especially iodine in a crystal structure poses specific challenges during data collection and refinement.

X-ray Absorption: Heavy atoms absorb X-rays strongly, which can lead to systematic errors in the measured reflection intensities if not properly corrected.

Dominant Scattering: The scattering of X-rays is proportional to the number of electrons in an atom. Iodine (53 electrons) and bromine (35 electrons) will scatter much more strongly than fluorine (9) or carbon (6). This dominance can make the precise location of the lighter atoms more difficult and can obscure their thermal motion parameters.

Anomalous Dispersion: When the X-ray energy is near an absorption edge of an atom, anomalous dispersion effects become significant. While this can be exploited for phase determination, it must be correctly accounted for during refinement to obtain an accurate structural model. researchgate.net

Analysis of Molecular and Crystal Packing Interactions

The arrangement of molecules in the crystal lattice is governed by a variety of non-covalent interactions. For this compound, several types of interactions are expected to play a crucial role.

π-π Stacking: Aromatic rings often engage in π-π stacking interactions. The presence of electron-withdrawing fluorine atoms makes the π-system of the benzene (B151609) ring electron-deficient. This can lead to favorable offset or slipped-parallel stacking arrangements to minimize electrostatic repulsion and maximize dispersion forces. rsc.orgchemrxiv.org The presence of fluorine can sometimes disrupt the typical π-π stacking patterns seen in other halobenzenes. rsc.org

Halogen Bonding: Halogen bonding is a highly directional, non-covalent interaction where an electrophilic region (the σ-hole) on a halogen atom interacts with a nucleophile. The σ-hole is most positive on iodine, followed by bromine. mdpi.com Therefore, C-I···X and C-Br···X halogen bonds are highly probable in the crystal structure, where the acceptor (X) could be a fluorine atom on a neighboring molecule or the π-cloud of an adjacent ring. researchgate.net These interactions can be a dominant force in directing the crystal packing. chemrxiv.org

Table 3: Potential Intermolecular Interactions in Solid this compound

Interaction TypeDescriptionExpected Significance
Halogen Bonding (C-I···X, C-Br···X)Directional interaction involving the positive σ-hole on I and Br with a nucleophile (e.g., F, π-system).High
π-π StackingInteraction between the aromatic rings, likely in an offset or slipped-parallel arrangement.Moderate to High
C-H···F Hydrogen BondingWeak interaction between aromatic protons and fluorine atoms on neighboring molecules.Low to Moderate
Dispersion ForcesUbiquitous attractive forces arising from temporary fluctuations in electron density.High (significant for all large atoms)

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Transition Analysis

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy serve as fundamental tools for the structural analysis of this compound, providing insights into its vibrational modes and electronic structure.

Infrared (IR) Spectroscopy:

The IR spectrum of this compound is expected to exhibit a series of absorption bands corresponding to the vibrational frequencies of its constituent functional groups. The substitution pattern on the benzene ring significantly influences the positions of these bands.

Aromatic C-H stretching vibrations typically appear in the region of 3100-3000 cm⁻¹. Due to the trisubstituted nature of the ring in this compound, the C-H out-of-plane bending vibrations are particularly diagnostic of the substitution pattern. For a 1,2,4-trisubstituted benzene ring, which is analogous to the arrangement in the target molecule, strong absorptions are generally observed in the 880-800 cm⁻¹ range.

The carbon-halogen bonds give rise to characteristic absorptions in the lower frequency region of the spectrum. The C-F stretching vibrations are typically strong and are expected to be found in the 1300-1100 cm⁻¹ range. The C-Br stretching vibration will likely produce a band in the 650-500 cm⁻¹ region, while the C-I stretching vibration is expected at even lower wavenumbers, typically between 600-480 cm⁻¹.

The table below summarizes the expected IR absorption frequencies for this compound based on data for analogous compounds.

Functional Group Vibrational Mode **Expected Wavenumber (cm⁻¹) **
Aromatic C-HStretching3100-3000
Aromatic C-HOut-of-plane Bending880-800
Aromatic C=CRing Stretching1600-1450
C-FStretching1300-1100
C-BrStretching650-500
C-IStretching600-480

Ultraviolet-Visible (UV-Vis) Spectroscopy:

The UV-Vis spectrum of this compound is characterized by electronic transitions within the aromatic ring. Benzene itself exhibits two primary absorption bands: a strong E2-band around 204 nm and a weaker, fine-structured B-band around 254 nm, both arising from π→π* transitions.

Substitution on the benzene ring with halogens, which act as auxochromes, typically leads to a bathochromic (red) shift of these absorption bands. The presence of multiple halogen substituents (Br, F, and I) in this compound is expected to cause a significant shift to longer wavelengths compared to benzene. The iodine atom, being the most polarizable of the halogens present, is likely to have the most substantial effect on the position of the absorption maxima.

The UV-Vis spectrum is therefore anticipated to show a primary absorption band (analogous to the E2-band) and a secondary, less intense band (analogous to the B-band) at wavelengths longer than those observed for benzene. The exact positions of these bands would be influenced by the cumulative electronic effects of the bromo, difluoro, and iodo substituents.

Time-Resolved Spectroscopic Methods for Studying Reaction Dynamics

Time-resolved spectroscopy is a powerful technique for investigating the transient species and reaction pathways involved in the photochemical reactions of molecules like this compound. wikipedia.orgcase.edu The presence of a carbon-iodine bond, which is the weakest of the carbon-halogen bonds in the molecule, makes it a likely site for photodissociation upon UV irradiation.

Studies on similar iodoaromatic compounds, such as iodobenzene, have shown that excitation with UV light can lead to the cleavage of the C-I bond, generating a phenyl radical and an iodine atom. nih.gov Time-resolved experiments, often employing pump-probe techniques, can monitor the formation and subsequent reactions of these radical intermediates on timescales ranging from femtoseconds to microseconds.

For this compound, a time-resolved experiment could involve:

Pumping: Excitation of the molecule with a short UV laser pulse to initiate photodissociation of the C-I bond.

Probing: Using a second, time-delayed laser pulse to spectroscopically monitor the appearance of the 4-bromo-2,3-difluorophenyl radical and the iodine atom, as well as any subsequent reaction products.

By varying the delay time between the pump and probe pulses, the kinetics of the bond cleavage and any subsequent radical reactions can be determined. Such studies provide critical insights into the primary photochemical processes and the stability of the resulting radical intermediates. While specific time-resolved data for this compound is not available, the well-established photochemistry of iodoaromatics suggests that C-I bond photolysis would be a primary and highly efficient photochemical pathway.

Applications in Advanced Materials Science

Organic Semiconductors and Optoelectronic Materials

While direct, in-depth research specifically detailing the performance of 4-Bromo-2,3-difluoroiodobenzene in final device applications is limited in publicly accessible literature, its role as a building block is recognized within the field of organic electronics. Chemical suppliers categorize it under materials for OLEDs and other electronic applications, indicating its use in the foundational synthesis of more complex, functional molecules.

The development of new materials for organic light-emitting diodes (OLEDs) and organic solar cells (OSCs) often relies on the precise construction of conjugated molecules. Halogenated intermediates like this compound are instrumental in the synthesis of these larger systems. The bromo and iodo groups can be selectively functionalized through reactions like Suzuki or Stille couplings to build up the desired π-conjugated backbone of a material designed for use in the emissive or active layers of OLEDs and OSCs.

The strategic incorporation of fluorine atoms into organic semiconductor molecules is a well-established method for tuning their optoelectronic properties. The two fluorine atoms in this compound can lower the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) of the resulting material. This can lead to improved air stability, better charge injection/extraction, and altered emission colors in OLEDs. The specific 2,3-difluoro substitution pattern can influence the planarity and intermolecular interactions of the final molecule, which are critical factors for device performance.

In organic semiconductors, charge transport occurs through the hopping of charge carriers between adjacent molecules in the solid state, a process highly dependent on the degree of π-stacking. The introduction of fluorine atoms, as seen in derivatives of this compound, can significantly impact these intermolecular interactions. Fluorination can promote closer π-π stacking and introduce additional non-covalent interactions (e.g., C-F···H bonds), which can enhance charge mobility. However, the precise effect of the 2,3-difluoro substitution pattern on charge mobility in materials derived from this precursor would require specific experimental investigation.

Specialty Polymers and Advanced Chemical Materials

Beyond discrete organic molecules, this compound serves as a potential monomer or building block for the synthesis of specialty polymers. Through polycondensation reactions, it can be incorporated into polymer backbones to create materials with enhanced thermal stability, specific electronic properties, and improved resistance to chemical degradation, all attributes conferred by the fluorinated and halogenated benzene (B151609) core.

Fabrication of Carbon-Based Nanoarchitectures through On-Surface Synthesis

On-surface synthesis is a bottom-up approach to creating atomically precise carbon-based nanoarchitectures, such as graphene nanoribbons, directly on a solid surface. This technique often utilizes halogenated precursor molecules. While specific studies employing this compound in on-surface synthesis are not widely reported, its structure is highly relevant to this field. The carbon-halogen bonds can be selectively cleaved through thermal activation on a catalytic metal surface, leading to the formation of reactive radical species. These radicals can then polymerize in a controlled manner, with the potential for the bromine and iodine atoms to dehalogenate at different temperatures, offering a pathway for stepwise, complex nanoarchitecture formation. The presence of fluorine atoms could also influence the adsorption geometry and reaction pathways on the surface.

Applications in Medicinal Chemistry and Agrochemicals

Role as a Key Building Block in Pharmaceutical Synthesis

4-Bromo-2,3-difluoroiodobenzene is a highly valued intermediate in the pharmaceutical industry. bldpharm.com Its utility stems from the differential reactivity of its three halogen atoms—iodine, bromine, and fluorine. The carbon-iodine bond is the most reactive site for transformations such as cross-coupling reactions, followed by the carbon-bromine bond. This hierarchy allows for selective and sequential reactions, a crucial aspect of multi-step organic synthesis.

The presence of fluorine atoms on the benzene (B151609) ring significantly influences the electronic properties of the molecule, which can enhance the efficacy and metabolic stability of a potential drug candidate. innospk.com Fluorinated aromatic compounds are frequently incorporated into active pharmaceutical ingredients (APIs) to improve their biological activity. innospk.com The difluoro substitution pattern in this compound can increase the lipophilicity of a molecule, facilitating its ability to cross cell membranes. innospk.com

Development of Novel Drug Candidates and Therapeutic Agents

The strategic placement of bromo, fluoro, and iodo groups on the benzene ring makes this compound an ideal starting material for the development of novel drug candidates. innospk.comossila.com For example, this compound is a precursor in the synthesis of fluconazole (B54011), a first-generation triazole antifungal drug known for its broad-spectrum efficacy and low toxicity. google.com The synthesis of fluconazole from 2,4-difluoro bromobenzene, a related intermediate, is a more efficient and cost-effective route compared to other methods. google.com

Furthermore, derivatives of this compound have been investigated for their potential as inhibitors of filamentous temperature-sensitive protein Z (FtsZ), a key protein in bacterial cell division. nih.gov A series of novel 4-bromo-1H-indazole derivatives, synthesized from precursors related to this compound, have shown promising antibacterial activity against various strains of bacteria, including penicillin-resistant Staphylococcus aureus. nih.gov

Synthesis of Biologically Active Molecules

Beyond its role in pharmaceutical synthesis, this compound is instrumental in the creation of a diverse range of biologically active molecules. Halogenated compounds are known to exhibit a wide array of biological activities, including antifungal, antibacterial, and anti-inflammatory properties. researchgate.net The incorporation of halogen atoms can enhance the metabolic stability and lipophilicity of a molecule, which can be advantageous for its biological function. researchgate.net

Research has shown that derivatives of this compound can be used to synthesize compounds with potential applications in agrochemicals. Halogenated compounds are a significant component of many modern herbicides and pesticides. researchgate.net The unique substitution pattern of this compound allows for the creation of novel structures with potentially enhanced biological activity for agricultural applications.

Radiosynthesis and Radiolabeling for Medical Imaging or Therapy (e.g., ¹⁸F-labeling)

The presence of a stable fluorine atom in this compound makes it a valuable precursor for the synthesis of ¹⁸F-labeled radiotracers for Positron Emission Tomography (PET) imaging. nih.govfrontiersin.org PET is a powerful non-invasive imaging technique used in clinical diagnostics and drug discovery to visualize and quantify biological processes in vivo. frontiersin.orgnih.gov Fluorine-18 (¹⁸F) is a commonly used radionuclide for PET due to its favorable physical and chemical properties, including its relatively short half-life of 109.7 minutes. nih.govnih.gov

The synthesis of ¹⁸F-labeled compounds often involves the nucleophilic substitution of a leaving group with [¹⁸F]fluoride. nih.gov Bromo-substituted precursors can be utilized in these radiosynthesis procedures. researchgate.net While direct labeling of complex biomolecules can be challenging, the use of prosthetic groups or building blocks like derivatives of this compound can facilitate the introduction of ¹⁸F into a target molecule. researchgate.net

Investigation of Halogen Effects on Biological Activity and Systems

The study of how halogen atoms influence the biological activity of a molecule is a critical area of research in medicinal chemistry and drug design. The presence, number, and position of halogen atoms on a molecule can significantly impact its physical, chemical, and biological properties. researchgate.net Halogenated compounds can exhibit enhanced binding to biological targets through various interactions, including halogen bonding.

Future Perspectives and Emerging Research Areas

Development of More Sustainable and Green Synthetic Approaches

The future synthesis of 4-Bromo-2,3-difluoroiodobenzene and its derivatives is increasingly steering towards green chemistry principles to minimize environmental impact. Traditional synthetic routes for such polyhalogenated compounds often rely on harsh reagents and organic solvents. Emerging research focuses on developing more sustainable pathways.

Key areas of development include:

Alternative Energy Sources: The use of solar radiation or microwave irradiation as energy inputs can reduce reliance on fossil fuels and potentially shorten reaction times. Studies on the synthesis of other aromatic compounds have demonstrated the feasibility of using concentrated solar radiation, sometimes in conjunction with natural, biodegradable catalysts, to drive reactions efficiently. polyu.edu.hkbohrium.com

Greener Solvents: A shift from hazardous organic solvents to more environmentally benign options like water, ethanol, or supercritical fluids is a critical goal. For instance, a synergistic palladium/hydroquinone catalytic system has been shown to work effectively in an ethanol/water medium for other transformations, highlighting a sustainable direction. nih.gov

Catalyst Innovation: The development of catalysts that are recoverable, reusable, and non-toxic is paramount. This includes exploring biocatalysts, earth-abundant metal catalysts, and nanoparticle-based systems that offer high efficiency and can be easily separated from the reaction mixture. researchgate.netjspae.com Iron porphyrin catalysts, for example, have been used for the green oxidation of other aromatic compounds using H2O2 in ethanol. nih.gov

Table 1: Comparison of Traditional vs. Green Synthetic Approaches
FeatureTraditional ApproachGreen Chemistry Approach
Energy Source Conventional heating (oil baths, heating mantles)Solar radiation, Microwaves, Room temperature
Solvents Chlorinated hydrocarbons, Aprotic polar solventsWater, Ethanol, Supercritical CO2, Ionic liquids
Catalysts Stoichiometric toxic reagents, Heavy metalsRecyclable nanocatalysts, Biocatalysts, Earth-abundant metals (e.g., Iron)
Atom Economy Often lower, with stoichiometric byproductsHigher, minimizing waste through catalytic cycles
Overall Process Multi-step, energy-intensive, significant wasteFewer steps, lower energy, reduced waste and hazard

Exploration of Novel Catalytic Systems for Challenging Transformations

The unique structure of this compound, featuring C-I, C-Br, C-F, and C-H bonds, presents a significant challenge and opportunity for catalysis. The development of novel catalytic systems is crucial for selectively functionalizing this molecule to build complex structures.

Future research directions are likely to focus on:

Palladium-Catalyzed Cross-Coupling: While palladium catalysis is well-established, new ligands and catalyst systems are being developed to enhance chemoselectivity. polyu.edu.hkresearchgate.netjocpr.com For polyhalogenated arenes, the goal is to achieve selective coupling at one halogen site (e.g., the more reactive C-I bond) while leaving others (like C-Br) intact for subsequent reactions. nih.govacs.org

C-H Functionalization Catalysis: Direct C-H activation is a powerful strategy for atom economy. sciencesconf.org Catalysts based on iridium, rhodium, and cobalt are being explored for the borylation and functionalization of C-H bonds on fluorinated arenes. nih.govacs.orgacs.org For a molecule like this compound, this could enable direct modification of the aromatic ring without touching the halogenated sites.

Dual-Purpose Catalysis: Catalytic systems that can serve a dual purpose, such as the simultaneous reduction of NOx and oxidation of chlorinated volatile organic compounds (Cl-VOCs), are gaining traction for their environmental and economic benefits. mdpi.comacs.org This principle could be adapted for catalysts that perform multiple desired transformations in a single pot.

Integration of Machine Learning and Artificial Intelligence in Reaction Prediction and Optimization

The complexity of molecules like this compound, with multiple potential reaction sites, makes it an ideal candidate for the application of machine learning (ML) and artificial intelligence (AI). These computational tools can accelerate research by predicting reaction outcomes and optimizing conditions, saving time and resources.

Key applications include:

Predicting Regioselectivity: For electrophilic aromatic substitution or cross-coupling reactions, ML models can predict which site on the molecule is most likely to react. rsc.orgchemrxiv.orgnih.govresearchgate.net Models like RegioML use quantum chemical descriptors to achieve high accuracy in predicting the outcomes of reactions like bromination. rsc.orgchemrxiv.orgresearchgate.net This would be invaluable for determining whether an incoming group will substitute a hydrogen or displace a halogen.

Optimizing Reaction Conditions: AI algorithms can analyze vast datasets of reaction parameters (catalyst, solvent, temperature, ligands) to predict the optimal conditions for achieving a desired outcome, such as maximizing yield or selectivity. researchgate.net This is particularly useful for complex multi-variable reactions like Suzuki or Buchwald-Hartwig couplings. jocpr.com

Accelerating Discovery: By predicting the properties and reactivity of hypothetical derivatives of this compound, ML can guide synthetic chemists toward the most promising molecules for specific applications without the need for exhaustive trial-and-error synthesis. nih.gov

Advances in Precision Site-Selective Functionalization

Achieving precise control over which position of a polyfunctional molecule reacts is a central goal in modern organic synthesis. For this compound, the ability to selectively functionalize one site while preserving others is key to its utility as a building block.

Emerging strategies for enhancing site-selectivity include:

Orthogonal Reactivity: Exploiting the inherent differences in reactivity between the carbon-halogen bonds is a primary strategy. The C-I bond is generally more reactive in palladium-catalyzed cross-coupling reactions than the C-Br bond, allowing for sequential functionalization. nih.gov

Directed Metalation: The use of directing groups can control the position of metalation and subsequent functionalization. wikipedia.org While the fluorine atoms in this compound exert some electronic influence, the development of transient or removable directing groups could enable precise C-H activation at a specific location. snnu.edu.cnrsc.orgnih.gov

Catalyst Control: The choice of catalyst and ligands can dramatically influence the site of reaction. Different catalyst systems can favor reaction at different positions, sometimes overriding the inherent electronic and steric biases of the substrate. chemrxiv.org For example, cobalt catalysts have shown electronically enhanced ortho-to-fluorine selectivity in the C-H borylation of fluoroarenes, a selectivity distinct from that of iridium catalysts. nih.govacs.org

Table 2: Potential Site-Selective Reactions on this compound
Reactive SitePositionPotential Reaction TypeCatalyst/Reagent ExampleResulting Transformation
C-I 1Suzuki CouplingPd(PPh3)4 / Boronic AcidForms a new C-C bond, replacing Iodine.
C-Br 4Grignard FormationMg / THFForms an organometallic reagent for further reaction.
C-H 5 or 6Directed C-H BorylationIridium or Cobalt Catalyst / B2Pin2Adds a boronate ester group for further coupling.
C-F 2 or 3Nucleophilic Aromatic SubstitutionStrong Nucleophile (e.g., NaOMe)Replaces Fluorine with the nucleophile (under harsh conditions).

Potential Applications in Quantum Materials and Other High-Technology Fields

The unique electronic properties conferred by fluorine and heavy halogen atoms make derivatives of this compound promising candidates for use in advanced materials and high-technology fields. numberanalytics.com

Potential future applications include:

Organic Electronics: Halogenation is a known strategy for tuning the electronic properties and charge carrier mobility of organic semiconductors used in devices like Organic Field-Effect Transistors (OFETs) and Organic Photovoltaics (OPVs). uky.edusigmaaldrich.comsigmaaldrich.com Derivatives of this compound could be synthesized to create novel p-type or n-type materials with tailored energy levels.

Quantum Dots (QDs): Fluorinated ligands have been used to modify the surface of quantum dots to enhance their cellular uptake and stability. uco.esresearchgate.net The fluorinated aromatic structure could serve as a precursor for novel ligands for passivating perovskite or other types of QDs, potentially improving efficiency and stability in solar cells or bioimaging applications. bohrium.comresearchgate.net

Advanced Polymers and Materials: Halogenated compounds are used as flame retardants and to create polymers with high chemical resistance and thermal stability. pops.int The difluoro- and bromo- functionalities on the benzene (B151609) ring could be incorporated into polymer backbones to create materials with specialized properties for aerospace or electronics applications.

Q & A

Q. What are the recommended methods for synthesizing 4-Bromo-2,3-difluoroiodobenzene?

Answer: Synthesis of polyhalogenated benzenes typically involves sequential halogenation or metal-mediated cross-coupling. For this compound, a plausible route includes:

  • Step 1 : Direct iodination of a pre-brominated/difluorinated benzene derivative using iodine monochloride (ICl) in the presence of a Lewis acid catalyst (e.g., FeCl₃) to ensure regioselectivity .
  • Step 2 : Purification via fractional distillation or recrystallization, leveraging differences in boiling points (e.g., 61–151°C for similar bromo/difluoro compounds ).
  • Validation : Monitor reaction progress using GC-MS (as in ’s purity standards >95% GC) and confirm substitution patterns via 19F^{19}\text{F} and 1H^{1}\text{H} NMR coupling constants .

Q. Key Considerations :

  • Competing directing effects of halogens require careful control of reaction stoichiometry and temperature.
  • Use anhydrous conditions to avoid hydrolysis of intermediates.

Q. How should researchers safely handle and store this compound?

Answer: Handling :

  • Use fume hoods and personal protective equipment (PPE) due to potential respiratory and skin irritation hazards (as noted in SDS for structurally similar compounds ).
  • Avoid exposure to moisture or heat, which may degrade the compound or release toxic fumes (e.g., HF or HI).

Q. Storage :

  • Store in amber glass vials under inert gas (N₂/Ar) at 0–6°C to prevent halogen exchange or photodecomposition .
  • Label containers with hazard symbols (Xn) and safety codes (e.g., R20/21/22 for harmful effects ).

Q. What spectroscopic techniques are most effective for characterizing the structure and purity of this compound?

Answer:

Technique Application Reference Data
GC-MS Purity assessment (>95% GC) and detection of volatile byproducts
19F^{19}\text{F} NMR Resolve fluorine coupling patterns (e.g., 3JFF^3J_{F-F} = 8–12 Hz for adjacent fluorines)
XRD Confirm crystal structure and halogen positioningN/A (hypothetical)
Elemental Analysis Validate C, Br, F, I ratios (deviation <0.4%)

Q. Methodological Tips :

  • Compare 13C^{13}\text{C} NMR shifts with computational models (e.g., PubChem data ).
  • Use melting point analysis (63–65°C for similar compounds ) to detect impurities.

Advanced Research Questions

Q. How do the electronic effects of bromo, fluoro, and iodo substituents influence regioselectivity in electrophilic aromatic substitution (EAS)?

Answer: The competing directing effects of halogens create complex regioselectivity:

  • Fluorine (-I, +R): Ortho/para-directing but deactivates the ring.
  • Bromine/Iodine (-I, +R weak): Ortho/para-directing but strongly deactivating.

Case Study : Nitration of this compound:

  • Predominant substitution occurs at the C5 position (meta to Br, para to F), driven by the cumulative -I effect of halogens overwhelming resonance donation.
  • Experimental Validation : Use 1H^{1}\text{H} NMR to track proton environments post-reaction and DFT calculations to map charge distribution .

Q. What strategies enable selective cross-coupling at specific halogen sites in this compound?

Answer:

Halogen Reactivity Coupling Strategy
Iodine High oxidative addition tendencySuzuki-Miyaura coupling using Pd(PPh₃)₄ at 80°C (retain Br/F)
Bromine Moderate reactivityUllmann coupling with CuI/1,10-phenanthroline at 120°C
Fluorine Inert under most conditionsNot typically reactive; use directed ortho-metalation for functionalization .

Key Insight : Sequential coupling (e.g., first iodine, then bromine) minimizes side reactions. Monitor selectivity via LC-MS and isolate intermediates using column chromatography.

Q. How can researchers resolve contradictions in reported reaction outcomes for polyhalogenated benzenes?

Answer: Contradictions often arise from:

  • Solvent Effects : Polar aprotic solvents (DMF) favor SNAr pathways, while non-polar solvents (toluene) promote radical mechanisms.
  • Catalyst Choice : Pd vs. Cu catalysts yield divergent products (e.g., biaryl vs. reduction products).

Q. Resolution Workflow :

Replicate conflicting studies under controlled conditions (e.g., O₂-free environments).

Use kinetic analysis (e.g., Eyring plots) to compare activation barriers.

Validate intermediates via in-situ IR or 19F^{19}\text{F} NMR .

Example : Discrepancies in Sonogashira coupling yields may stem from trace moisture affecting catalyst activity. Pre-drying solvents and reagents resolves this .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.